molecular formula C10H17Cl2NOS B101354 trans-Diallate CAS No. 17708-58-6

trans-Diallate

Cat. No. B101354
CAS RN: 17708-58-6
M. Wt: 270.22 g/mol
InChI Key: SPANOECCGNXGNR-WEVVVXLNSA-N
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Description

Trans-Diallate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the dithiocarbamate family of compounds and is known for its ability to chelate metal ions. Trans-Diallate has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In

Scientific Research Applications

Transdisciplinary Research and Integration

Trans-Diallate's applications in scientific research are closely related to the concept of transdisciplinary research, which integrates knowledge from different fields and addresses complex, real-world problems. This approach emphasizes the synthesis of inter- and trans-disciplinary research to enhance the scientific quality of integrated knowledge. It addresses the epistemic challenges in integrating knowledge from different fields and coping with non-academic knowledge, thus contributing to a more holistic understanding of complex issues (Defila & Di Giulio, 2015).

Methodological Characteristics of Applied Research

In the context of transdisciplinary research, the methodological characteristics of applied research are also crucial. Transdisciplinarity assumes scientific research should respond more closely to practical problems and user needs, often subject to application pressure. This notion aligns with the understanding that transdisciplinary research fosters an interactive relationship between science and technology, promoting the integration of theoretical insights from basic research into practical applications, thereby enhancing the societal relevance and impact of scientific endeavors (Adam, Carrier, & Wilholt, 2006).

Transdisciplinary Research in Evolving Science

The evolving nature of science is increasingly embracing transdisciplinary research, incorporating linkages between different disciplinary fields, geographic boundaries, and among scientists and societal stakeholder groups. This shift requires adjustments in institutional support structures, research projects, and specific programs, as noted by US funding agencies like the National Institute of Food and Agriculture (NIFA), which have integrated transdisciplinarity into their research programs (Hunt & Thornsbury, 2014).

Enhancing Scientific Productivity and Collaboration

Transdisciplinary research initiatives have been compared with traditional investigator-initiated grants to assess their impact on scientific collaboration, productivity, and impact. These studies found that, after an initial lag period, transdisciplinary research center grants demonstrated higher overall publication rates and a greater number of coauthors per publication, suggesting benefits for scientific productivity and collaboration compared to traditional grants (Hall et al., 2012).

properties

CAS RN

17708-58-6

Product Name

trans-Diallate

Molecular Formula

C10H17Cl2NOS

Molecular Weight

270.22 g/mol

IUPAC Name

S-[(E)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate

InChI

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5+

InChI Key

SPANOECCGNXGNR-WEVVVXLNSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)SC/C(=C\Cl)/Cl

impurities

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process.

SMILES

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl

Canonical SMILES

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl

boiling_point

150 °C @ 9 MM HG

Color/Form

BROWN LIQUID
Oily liquid

density

1.188 @ 25 °C/15.6 °C

flash_point

96 C deg (open cup);  77 °C (closed cup)

melting_point

25-30 °C

Other CAS RN

17708-58-6
2303-16-4

physical_description

Used as an herbicide.

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

INDEFINITELY STABLE;  NOT SENSITIVE TO LIGHT OR HEAT

solubility

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE
SOL IN WATER 14 PPM @ 25 °C
MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C.

synonyms

Avadex
di-allate
di-allate, (E)-isomer
di-allate, (Z)-isomer
diallate

vapor_pressure

1.5X10-4 MM HG @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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